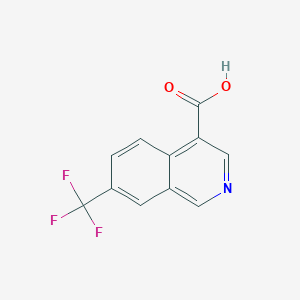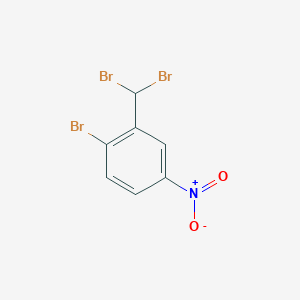
1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate is a chemical compound with the molecular formula C15H20N2O4 and a molecular weight of 292.33 g/mol. This compound is a derivative of piperazine, featuring a benzyl group and an ethyl group attached to the piperazine ring, along with two carboxylate groups.
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate can be synthesized through various synthetic routes. One common method involves the reaction of piperazine with benzyl chloride and ethyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the by-products and maintain the reaction environment.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.
化学反応の分析
Types of Reactions: 1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: Substitution reactions can occur at the benzyl or ethyl groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation reactions typically use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction reactions may involve reducing agents like lithium aluminum hydride.
Substitution reactions often require nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted benzyl or ethyl derivatives.
科学的研究の応用
1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and other bioactive compounds.
Biology: The compound is used in biological studies to investigate its interaction with various biomolecules and its potential biological activity.
Medicine: It is explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: The compound is utilized in the chemical industry for the production of various derivatives and intermediates.
作用機序
The mechanism by which 1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system in which it is studied.
類似化合物との比較
1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate is compared with other similar compounds, such as:
1-Benzyl piperazine-1,2-dicarboxylate: Lacks the ethyl group.
2-Ethyl piperazine-1,2-dicarboxylate: Lacks the benzyl group.
1-Benzyl 2-methyl piperazine-1,2-dicarboxylate: Has a methyl group instead of an ethyl group.
These compounds differ in their chemical structure and, consequently, their properties and applications
特性
IUPAC Name |
1-O-benzyl 2-O-ethyl piperazine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-20-14(18)13-10-16-8-9-17(13)15(19)21-11-12-6-4-3-5-7-12/h3-7,13,16H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAOTOPJSAYSPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCCN1C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid](/img/structure/B8107387.png)
![[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]acetic acid](/img/structure/B8107394.png)










